

Quantitative β-Galactosidase Assay Using ONPG in Yeast: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Application Notes

The quantitative β -galactosidase assay using o-nitrophenyl- β -D-galactopyranoside (**ONPG**) is a cornerstone technique in molecular biology for the sensitive detection and quantification of β -galactosidase enzyme activity in yeast (Saccharomyces cerevisiae). The lacZ gene from Escherichia coli, which encodes β -galactosidase, is a widely used reporter gene in yeast research. The assay's prominence stems from its application in various fields, most notably in the yeast two-hybrid system to study protein-protein interactions.

Principle of the Assay

The assay relies on the enzymatic activity of β -galactosidase, which hydrolyzes the colorless substrate **ONPG** into galactose and o-nitrophenol.[1][2][3] When the reaction is stopped by the addition of a high pH solution (e.g., sodium carbonate), the o-nitrophenol is converted to the o-nitrophenolate anion, which imparts a distinct yellow color to the solution. The intensity of this yellow color, which can be quantified by measuring the absorbance at 420 nm (A420), is directly proportional to the amount of β -galactosidase activity in the sample.[3][4]

Key Applications

• Yeast Two-Hybrid System: This is the most common application, where the strength of a protein-protein interaction is correlated with the level of β-galactosidase activity.[5][6] In this



system, a functional transcription factor is reconstituted upon the interaction of two proteins of interest, which then drives the expression of a reporter gene, typically lacZ.

- Promoter Analysis: The lacZ gene can be placed under the control of a specific promoter to study its activity under various conditions, such as in the presence of different signaling molecules or stressors.
- Drug Discovery and Screening: The assay can be adapted for high-throughput screening to identify small molecules that either enhance or inhibit specific protein-protein interactions or signaling pathways.

Data Presentation

The activity of β -galactosidase is typically expressed in Miller units, which normalizes the absorbance reading to the reaction time and cell density.[7][8]

Formula for Calculating Miller Units:

Where:

- A420: Absorbance of the reaction mixture at 420 nm.
- t: Reaction time in minutes.
- V: Volume of the culture used in the assay (in mL).
- OD600: Optical density of the yeast culture at 600 nm before the assay.

Table 1: Example of Quantitative β-Galactosidase Assay Data in a Yeast Two-Hybrid System



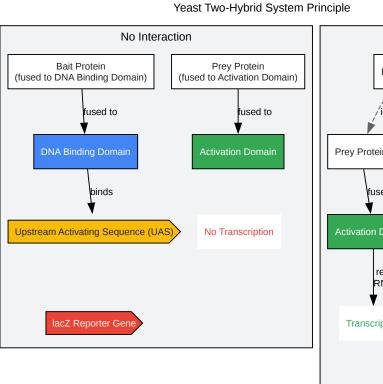
Bait Protein	Prey Protein	Interaction Strength	Average Miller Units (± SD)
p53	Large T Antigen	Strong	150.5 ± 15.2
Protein X	Protein Y	Moderate	75.8 ± 8.9
Protein X	Protein Z	Weak	10.2 ± 2.1
p53	Lamin C	No Interaction (Negative Control)	<1.0

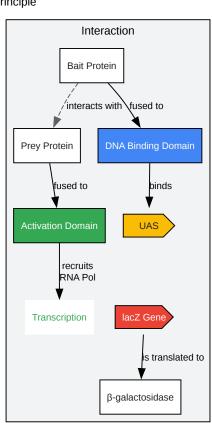
Table 2: Influence of Carbon Source on β -Galactosidase Expression

Carbon Source in Growth Medium	Promoter Driving lacZ	Relative β-Galactosidase Activity (%)
Galactose	GAL1 Promoter	100
Glucose	GAL1 Promoter	<1
Raffinose	GAL1 Promoter	~10-20
Lactose	LAC4 Promoter	100

Mandatory Visualizations Signaling Pathways and Experimental Workflows



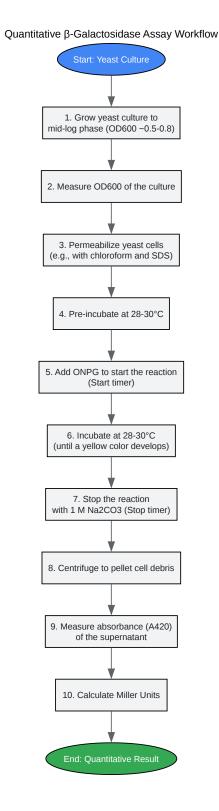




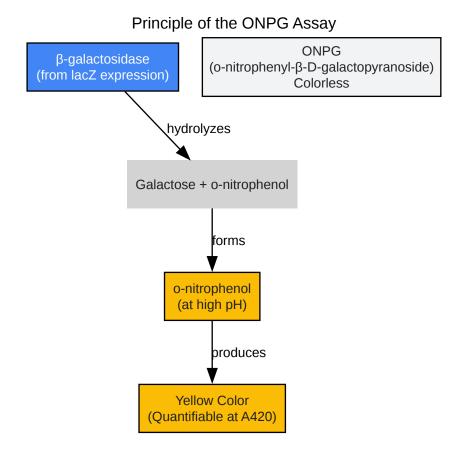
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Caption: Yeast Two-Hybrid System Signaling Pathway.









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